molecular formula C19H23N3O2 B11411908 N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine

Katalognummer: B11411908
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: JXSGFUGKWURMQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of an ethoxy and methoxy group attached to a benzyl moiety, which is further connected to a benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Benzyl Moiety: The benzyl moiety with ethoxy and methoxy substituents can be introduced through a nucleophilic substitution reaction. This involves reacting the benzimidazole core with 4-ethoxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Ethylation: The final step involves the ethylation of the benzimidazole nitrogen using ethyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzyl or benzimidazole ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cellular signaling pathways in cancer cells, inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N-(4-Ethoxy-3-methoxybenzyl)-N-methylamin
  • 4-Ethoxy-3-methoxybenzylalkohol
  • N-(4-Ethoxy-3-methoxybenzyl)-N'-methyl-4-(2-pyrimidinyl)-1-piperazinecarboximidamid

Einzigartigkeit

N-(4-Ethoxy-3-methoxybenzyl)-1-ethyl-1H-benzimidazol-2-amin ist aufgrund seines spezifischen Substitutionsschemas am Benzyl- und Benzimidazol-Ring einzigartig, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht.

Eigenschaften

Molekularformel

C19H23N3O2

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-ethylbenzimidazol-2-amine

InChI

InChI=1S/C19H23N3O2/c1-4-22-16-9-7-6-8-15(16)21-19(22)20-13-14-10-11-17(24-5-2)18(12-14)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21)

InChI-Schlüssel

JXSGFUGKWURMQI-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OCC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.